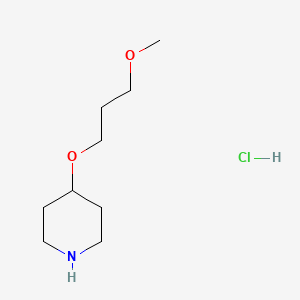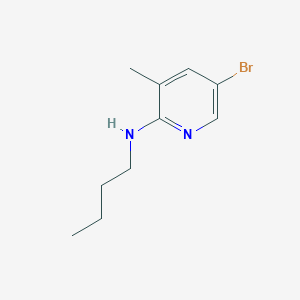
N-(5-溴-3-甲基-2-吡啶基)-N-丁基胺
描述
N-(5-Bromo-3-methyl-2-pyridinyl)-N-butylamine (BMPA) is an organic compound belonging to the class of amines. It is a derivative of pyridine, an aromatic heterocyclic compound, and butylamine, an organic compound containing an amino group. BMPA has been used in a variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a reagent for organic synthesis, and as a ligand for binding studies.
科学研究应用
合成与表征
- 形成N-杂环化合物:在闪烁真空热解(FVT)条件下研究了与N-(5-溴-3-甲基-2-吡啶基)-N-丁基胺结构相关的N-苄基亚甲基和N-(2-吡啶基甲基)-叔丁基胺。研究揭示了形成N-杂环化合物如3-甲基咪唑并[1,5-a]吡啶为主要产物,为此类热反应机制提供了见解(Vu et al., 2013)。
美拉德反应中新化合物的形成
- 有色产物的鉴定:在一项研究中,研究了D-葡萄糖与丁基胺进行美拉德反应,类似于蛋白质中赖氨酸侧链。这导致了一个以前未知的有色化合物的形成,展示了丁基胺在复杂化学反应中的作用(Lerche, Pischetsrieder, & Severin, 2002)。
在抗肿瘤药物合成中的应用
- 尼洛替尼的合成:一项关于抗肿瘤药物尼洛替尼合成的研究涉及与吡啶基化合物相关的步骤。这项研究为合成复杂药物化合物提供了方法论视角(Wang Cong-zhan, 2009)。
在电化学中的应用
- 液体|液体离子传感器:一项研究开发了一种带有丁基胺取代基的过甲基化二茂铁氧化还原系统,用于液体|液体离子传感器的应用。这项工作突显了这类化合物在电化学应用中的潜力(Kelly, Katif, James, & Marken, 2010)。
抗肿瘤活性筛选
- 对肿瘤细胞系的细胞毒性:在一项探索吡啶基-吡唑-3-酮衍生物合成的研究中,与吡啶基相关的化合物显示出对各种肿瘤细胞系的显著抗肿瘤活性,强调了这类化合物在癌症研究中的重要性(Huang等,2017)。
酮烯类抗生素的合成
- 新型抗生素的合成:一项关于4-[4-(3-吡啶基)咪唑-1-基]-1-丁基胺合成的研究,用于合成新型酮烯类抗生素,展示了吡啶基相关化合物在开发新型抗生素中的实用性(Cao et al., 2011)。
属性
IUPAC Name |
5-bromo-N-butyl-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-3-4-5-12-10-8(2)6-9(11)7-13-10/h6-7H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXVIZNJTSEZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-3-methyl-2-pyridinyl)-N-butylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



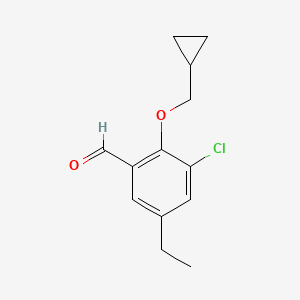
![3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid](/img/structure/B1424014.png)
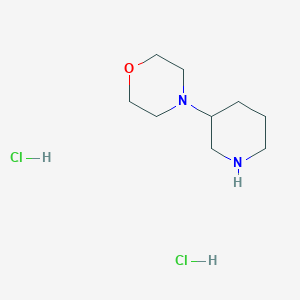
![4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424017.png)
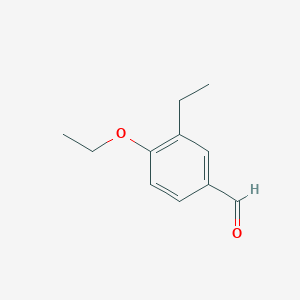
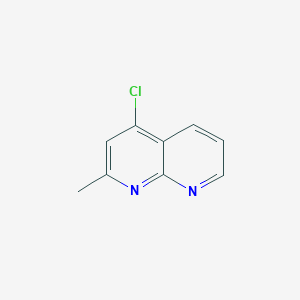
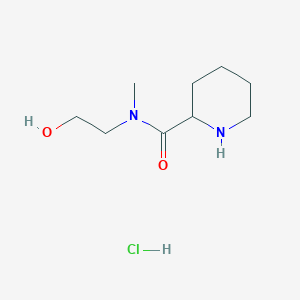
![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)
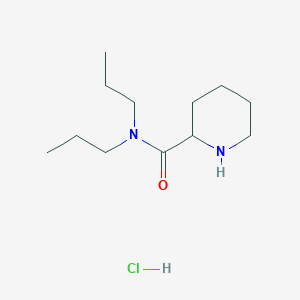
![4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1424026.png)
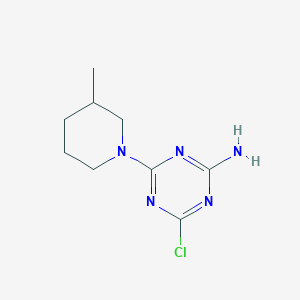
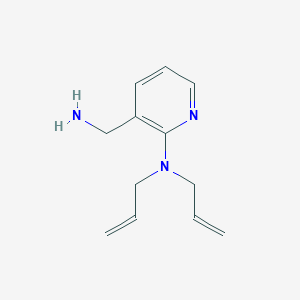
![N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424033.png)
